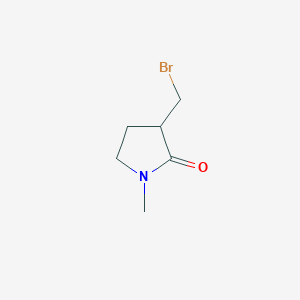
N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Subheading: Phytoconstituents and Biological Effects
Piper chaba, commonly used as a spice, is recognized for its diverse biological activities. It contains phytoconstituents like dimeric alkaloids and alkamides. Its extracts or derived compounds show anti-microbial, anti-leishmanial, anti-malarial, anti-parasitic, cytotoxic/anticancer, adipogenic, hepato- and gastro-protective, anti-diabetic, analgesic, anti-diarrheal, depressive, anti-inflammatory, diuretic, anti-hypertensive, antipyretic, anti-ulcer, and immunomodulatory effects. Notable isolated compounds, such as chabamides, piperine, and piplartine, exhibit significant biological effects, suggesting P. chaba as a potential source for plant-based therapeutic compounds (Islam et al., 2020).
Metabolism of Plant-Derived Alkaloids
Subheading: Metabolic Processes and Drug Development
Alkaloids, vital in physiological functions, undergo metabolism, which is central in regulating the toxicity of phytochemicals. Hepatic microsomal enzymes like monooxygenase, carboxyl esterase, CYP2B6, CYP3A4, and CYP2D6 are mainly involved in the metabolism of alkaloids. This review emphasizes the metabolism of various groups of alkaloids, highlighting the importance of further research in natural product-derived alkaloidal drug development (Debnath et al., 2023).
Advancements in Quinoline Motifs
Subheading: Medicinal Potential and Pharmacological Applications
Quinoline, known for its wide spectrum of bioactivity, is a significant core template in drug design. This review outlines the recent progress in the chemistry, medicinal potential, and pharmacological applications of quinoline motifs, revealing its undeniable importance in medicinal chemistry research. The review also underlines the recent in vivo and in vitro screenings by scientists, opening new pathways for novel drug development (Ajani et al., 2022).
Therapeutic Use of Piper Longum
Subheading: Bridging Traditional Knowledge and Pharmacological Evidence
Piper longum, known as 'Pippali', is traditionally used in various South Asian countries. This systematic review collates traditional use, phytochemistry, and pharmacological profiles, identifying research gaps for future investigations. It highlights the need for more scientific validation for traditional claims and emphasizes generating toxicological data and pharmacokinetics on human subjects to confirm its bio-active components (Yadav et al., 2020).
Properties
IUPAC Name |
3-N-(pyridin-2-ylmethyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-17(20-11-15-6-1-2-8-19-15)14-5-3-9-22(13-14)18(24)21-12-16-7-4-10-25-16/h1-2,4,6-8,10,14H,3,5,9,11-13H2,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBELKZMSBBVLQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CS2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2406960.png)
![3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2406963.png)
![2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2406964.png)

![N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406966.png)



![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2406973.png)
![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)
![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)


![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)
